Butyraldehyde
Overview
Description
Butyraldehyde, also known as butanal, is an organic compound with the chemical formula CH₃(CH₂)₂CHO. It is a colorless, flammable liquid with a pungent, aldehyde-like odor. This compound is an aldehyde derivative of butane and is miscible with most organic solvents .
Mechanism of Action
Target of Action
Butyraldehyde, also known as butanal, is an organic compound with the formula CH3(CH2)2CHO . It is primarily used as a chemical intermediate, particularly in the production of synthetic resins and rubber accelerators . It is also used as a solvent and in the manufacture of other chemicals .
Mode of Action
This compound is produced almost exclusively by the hydroformylation of propylene . In this process, propylene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form this compound . The reaction is exothermic, meaning it releases heat .
Biochemical Pathways
This compound can be produced from glucose by engineered Escherichia coli . This is achieved by expressing a modified Clostridium CoA-dependent n-butanol production pathway with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . The presence of native alcohol dehydrogenase led to spontaneous conversion of n-butyraldehyde to n-butanol . This problem was addressed by knocking out native E. coli alcohol dehydrogenases, significantly improving the this compound-to-butanol ratio .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that this compound is a volatile compound and can be absorbed into the body through inhalation . It is also miscible with most organic solvents , suggesting that it could potentially be absorbed through the skin or digestive tract.
Result of Action
The primary result of this compound’s action is its conversion into other useful chemicals. For example, it can be hydrogenated to produce butanol, a valuable chemical used in the manufacture of plastics, fibers, rubber, dyes, and pharmaceuticals . It can also undergo oxidation to form butyric acid, which has applications in the food and perfume industries .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the hydroformylation reaction used to produce this compound is sensitive to temperature and pressure . Moreover, the microbial production of this compound from glucose can be affected by factors such as nutrient availability, pH, and temperature . Additionally, this compound is a flammable liquid and can react with oxidizing materials , so its storage and handling require careful control of environmental conditions to prevent accidents .
Biochemical Analysis
Biochemical Properties
Butyraldehyde plays a significant role in biochemical reactions. It is involved in the renewable synthesis of n-butyraldehyde from glucose by engineered Escherichia coli . The process involves a modified Clostridium CoA-dependent n-butanol production pathway with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase .
Cellular Effects
The presence of native alcohol dehydrogenase in Escherichia coli led to spontaneous conversion of this compound to n-butanol . This indicates that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its conversion to n-butanol by the action of Aldh from Clostridium beijerinckii . This process is dependent on the presence of native alcohol dehydrogenase in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Through sequential strain and condition optimizations, the this compound-to-butanol ratio was improved significantly compared to the parent strain .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts glucose to n-butanol in engineered Escherichia coli . This pathway involves the action of Aldh from Clostridium beijerinckii .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyraldehyde is primarily produced through the hydroformylation of propylene. This process involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium complex derived from triphenylphosphine . The reaction can be summarized as follows: [ \text{CH}_3\text{CH=CH}_2 + \text{CO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CHO} ]
Industrial Production Methods: The dominant industrial method for producing this compound is the hydroformylation process, which produces approximately 6 billion kilograms annually . Other methods include the catalytic dehydrogenation of n-butanol and the catalytic hydrogenation of crotonaldehyde, although these methods are less commonly used .
Chemical Reactions Analysis
Butyraldehyde undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to butyric acid using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: It can be reduced to n-butanol using reducing agents like lithium aluminum hydride or catalytic hydrogenation .
Condensation: this compound undergoes self-condensation in the presence of a base catalyst to form 2-ethyl-2-hexenal, which can further be hydrogenated to produce 2-ethylhexanol .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Condensation: Base catalysts such as sodium hydroxide or chitosan
Major Products:
Oxidation: Butyric acid
Reduction: n-Butanol
Condensation: 2-Ethyl-2-hexenal, 2-ethylhexanol
Scientific Research Applications
Butyraldehyde has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various chemicals, including 2-ethylhexanol, which is a key component in the production of plasticizers .
Biology: Engineered strains of Escherichia coli have been developed to produce this compound from glucose, demonstrating its potential in renewable chemical production .
Medicine: While not directly used in medicine, this compound derivatives are explored for their potential biological activities.
Industry: this compound is used in the production of resins, plasticizers, and other industrial chemicals .
Comparison with Similar Compounds
Propionaldehyde (CH₃CH₂CHO): A three-carbon aldehyde used in the synthesis of various chemicals.
Pentanal (CH₃(CH₂)₃CHO): A five-carbon aldehyde used in flavorings and fragrances.
Uniqueness: Butyraldehyde’s primary use in the production of 2-ethylhexanol and its role in renewable chemical production through engineered microorganisms highlight its unique applications .
Properties
IUPAC Name |
butanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSAGDEMFDKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O, Array | |
Record name | BUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/291 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27789-14-6 | |
Record name | Butanal, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27789-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8021513 | |
Record name | Butyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyraldehyde appears as a clear liquid with a pungent odor. Flash point 20 °F. Boiling point 75.7 °F (Hawley's). Less dense than water and insoluble in water. Vapors heavier than air., Liquid, A clear liquid with a pungent odor; [AIHA] Colorless liquid; [ICSC] Unpleasant rancid/sweet odor; [OECD SIDS], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid/pungent, nutty odour | |
Record name | BUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/291 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyraldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/96 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Butanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | BUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Butyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
167 °F at 760 mmHg (NTP, 1992), 74.8 °C, 74.00 to 75.00 °C. @ 760.00 mm Hg | |
Record name | BUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/291 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Butanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
20 °F (NTP, 1992), 20 °F, -8 °F (-22 °C) (CLOSED CUP), -12 °C c.c. | |
Record name | BUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/291 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butyraldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/96 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | BUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether, ethyl acetate, acetone, toluene, many other organic solvents andoils, Soluble in water; miscible with ethanol; very olubl ein acetone, benzene; slightly soluble in chloroform, In water, 7.10X10+4 mg/L at 25 °C, 71 mg/mL at 25 °C, Solubility in water, g/100ml: 7, soluble in 1 ml in 15 ml water; miscible with alcohol, ether | |
Record name | BUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/291 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Butanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Butyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8016 g/cu cm 20 °C, 0.8 g/cm³, 0.797-0.802 | |
Record name | BUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/291 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Butyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |
Record name | BUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/291 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
91.5 mmHg at 68 °F (NTP, 1992), 111.0 [mmHg], 111 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2 | |
Record name | BUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/291 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butyraldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/96 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL. | |
Record name | BUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Dry butyraldehyde will undergo some polymerization during storage to form parabutyraldehyde. | |
Record name | BUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Water-white liquid | |
CAS No. |
123-72-8 | |
Record name | BUTYRALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/291 | |
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Record name | Butanal | |
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Record name | Butyraldehyde | |
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Record name | butyraldehyde | |
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Record name | Butanal | |
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Record name | Butyraldehyde | |
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Record name | Butyraldehyde | |
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Record name | BUTYRALDEHYDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H21352682A | |
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Record name | BUTYRALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |
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Record name | Butanal | |
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Record name | BUTYRALDEHYDE | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-146 °F (NTP, 1992), -96.86 °C, -99 °C | |
Record name | BUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/291 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Butanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butyraldehyde?
A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.
Q2: What are some spectroscopic techniques used to characterize this compound?
A2: Researchers utilize various techniques like Fourier Transform Infrared Spectroscopy (FTIR) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], and UV-Vis Spectroscopy [] to identify and quantify this compound and its reaction products.
Q3: How is this compound used in the production of 2-ethylhexanol?
A3: this compound undergoes a self-condensation reaction to form 2-ethyl-2-hexenal, a crucial intermediate in the industrial production of 2-ethylhexanol. []
Q4: What types of catalysts are effective for this compound self-condensation?
A4: Sulfonic acid-functionalized ionic liquids (SFILs) have demonstrated excellent catalytic performance in this compound self-condensation, with the acid strength of the SFIL directly influencing the reaction's conversion rate. []
Q5: Can you explain the role of this compound in the synthesis of this compound glycol acetal?
A5: this compound reacts with glycol in the presence of various catalysts like H4SiW12O40/MCM-48 [], D72 solid resin [], and manganese methanesulfonate [] to synthesize this compound glycol acetal.
Q6: What factors influence the yield of this compound glycol acetal synthesis?
A6: Key factors affecting the yield include the molar ratio of this compound to glycol, catalyst dosage, reaction time, and the use of a water-carrying agent like cyclohexane. [, , , ]
Q7: What are the applications of this compound 1,2-propanediol acetal?
A7: While specific applications are not explicitly mentioned in the provided research, the synthesis of this compound 1,2-propanediol acetal using various catalysts like H4SiW12O40-PAn [], H4SiW12O40/silica gel [], and H6P2W18O62/SiO2 [] suggests its potential use in diverse chemical processes.
Q8: Can this compound be produced through biotransformation?
A9: Yes, biotransformation of isothis compound, an isomer of this compound, to isobutanol can be achieved using an engineered Escherichia coli strain containing the alcohol-dehydrogenase gene (adhA) from Lactococcus lactis. []
Q9: What are the key intermediates in the butane metabolism pathway involving this compound?
A10: In Pseudomonas butanovora, Butane is metabolized through a pathway involving this compound: Butane --> 1-Butanol --> this compound --> Butyrate. []
Q10: How does the BAT2 gene in Saccharomyces cerevisiae influence this compound-related aroma components?
A11: Deletion of the BAT2 gene in Saccharomyces cerevisiae leads to changes in the production of various aroma components linked to this compound metabolism, including a decline in 2-methyl-butyraldehyde and 3-methyl-butyraldehyde. []
Q11: How are n-Butyraldehyde and isothis compound separated and purified?
A12: A system involving a this compound isomer tower, a first rectifying tower, and a second rectifying tower allows for the efficient separation and purification of n-Butyraldehyde and isothis compound. []
Q12: How does vanadium pentoxide influence the gas-phase combustion of isothis compound?
A13: Vanadium pentoxide acts as a catalyst in the oxidative dehydrogenation of isothis compound, potentially involving an allyl-type intermediate on the catalyst's surface. []
Q13: What is the rate constant for the reaction of a chlorine atom with n-Butyraldehyde?
A14: The rate constant for this reaction was determined to be k = (2.04 +/- 0.36) x 10(-10) cm(3) molecule(-1) s(-1) using relative rate techniques. []
Q14: What are the major products of the reaction between n-Butyraldehyde and chlorine atoms?
A15: The primary products observed in this reaction are C2H5CHO, CH3CHO, CO, and CO2. The presence of nitric oxide (NO) significantly influences the product yields. []
Q15: How do this compound isomers behave as reducing agents for Neptunium (VI)?
A16: Both n-Butyraldehyde and iso-Butyraldehyde can reduce Np(VI) in nitric acid solutions, with iso-Butyraldehyde exhibiting a faster reduction rate. This difference in reactivity is crucial for separating neptunium from uranium and plutonium. [, ]
Q16: How is the distribution of n-Butyraldehyde and iso-Butyraldehyde affected in a TBP/n-dodecane and nitric acid system?
A17: Both n-Butyraldehyde and iso-Butyraldehyde exhibit similar distribution ratios in this system, with the ratios increasing proportionally with the concentration of TBP (tri-n-butyl phosphate) in the organic phase. []
Q17: How is bio-butyraldehyde produced, and what are the environmental advantages?
A18: Bio-butyraldehyde is produced by the incomplete oxidation of bio-butanol, often employing bacteria like Gluconobacter oxydans DSM 2343. This biotechnological process offers a more environmentally friendly alternative to traditional chemical synthesis, utilizing renewable resources and operating under milder conditions. []
Q18: What are some applications of this compound in various industries?
A19: this compound finds use as a key ingredient in the production of synthetic resins, rubber accelerators, and solvents. It serves as an intermediate in manufacturing pharmaceuticals and plays a vital role as a flavoring agent in the food industry. []
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